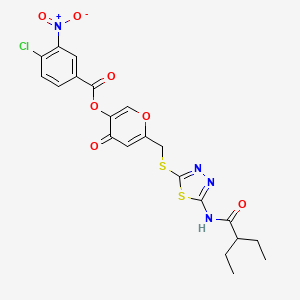

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate is a complex organic compound known for its unique structural features and potential applications in various fields. It belongs to a class of compounds characterized by the presence of a thiadiazole ring, a pyranone moiety, and a benzoate ester group, each contributing to its chemical reactivity and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate typically involves multiple steps, starting with the preparation of key intermediates. The process includes:

Formation of the Thiadiazole Ring: : Typically synthesized from a reaction between a thiosemicarbazide derivative and an appropriate electrophile under controlled conditions.

Thiomethylation: : Addition of a thiomethyl group to the thiadiazole ring, which may involve the use of methylthioating agents in a basic medium.

Pyranone Synthesis: : The pyran-3-yl moiety is formed through a cyclization reaction, typically involving the use of aldehydes or ketones as starting materials.

Esterification: : The final step involves the esterification of the pyran-3-yl intermediate with 4-chloro-3-nitrobenzoic acid, using reagents like DMAP and DCC in an anhydrous environment to ensure high yields.

Industrial Production Methods

Industrial synthesis might follow similar steps but on a larger scale, employing continuous flow reactors and optimized reaction conditions to maximize efficiency and yield. Purification steps such as recrystallization, chromatography, or distillation are crucial to obtaining the pure compound.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The compound may undergo oxidation, particularly at the thiadiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: : Reduction reactions might target the nitro group, converting it to an amine using agents like palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: : The compound can undergo various substitution reactions, especially nucleophilic substitution at the chlorine-bearing aromatic ring.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid, under mild to moderate conditions.

Reduction: : Palladium on carbon (Pd/C), under hydrogen atmosphere at room temperature or slightly elevated temperatures.

Substitution: : Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: : Oxidized thiadiazole derivatives.

Reduction: : Corresponding amino derivatives.

Substitution: : Products featuring substitution at the chloro or nitro positions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound has been investigated for its potential as a bioactive agent due to its structural characteristics. Research indicates that it may exhibit antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains by targeting essential enzymes involved in cell wall synthesis .

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, making it a candidate for further therapeutic exploration.

Agricultural Science

The unique properties of this compound may also lend themselves to applications in agriculture:

- Pesticide Development : The thiadiazole moiety has been associated with enhanced biological activity against pests and pathogens, suggesting potential use in developing new agrochemicals .

Organic Synthesis

In the realm of organic chemistry, this compound serves as a versatile intermediate:

- Reagent in Chemical Reactions : Its multifunctional groups make it suitable as a reagent or building block for synthesizing other complex organic molecules.

Mecanismo De Acción

The biological activity of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate likely involves multiple mechanisms:

Molecular Targets: : Possible targets include enzymes, receptors, or other proteins that interact with its functional groups.

Pathways: : It may inhibit or activate specific biochemical pathways, depending on the nature of the interaction with its molecular targets, leading to downstream effects that can be harnessed for therapeutic purposes.

Comparación Con Compuestos Similares

Comparing this compound to others with similar structural elements can highlight its unique properties:

Thiadiazole Derivatives: : While many thiadiazole compounds are known for their antimicrobial properties, this compound's additional functional groups may offer enhanced activity or selectivity.

Pyranones: : Pyranones are widely studied for their anti-inflammatory and anticancer activities. The unique substitution pattern in this compound could lead to distinct biological activities compared to other pyranones.

Similar Compounds: : Examples include 4-oxo-4H-pyran-3-yl derivatives, other thiadiazole-based compounds, and 4-chloro-3-nitrobenzoate esters. Each of these analogs may exhibit varying degrees of biological activity, solubility, and stability.

Actividad Biológica

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate is a complex organic molecule that has been the subject of various studies due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole moiety, which is known for its diverse biological activities. The structure can be broken down into key components:

- Thiadiazole Ring : Contributes to antimicrobial and anticancer properties.

- Pyran Derivative : Known for its role in various pharmacological activities.

- Benzoate Group : Enhances lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the one discussed have shown effectiveness against various bacterial strains:

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiadiazole derivative | Antibacterial | 50 μg/mL |

| Thiadiazole derivative | Antifungal | 25 μg/mL |

These findings suggest that the compound could serve as a promising candidate for developing new antimicrobial agents .

Anticancer Activity

Studies have demonstrated that thiadiazole derivatives possess antiproliferative effects against different cancer cell lines. For example, a related study found that certain thiadiazole compounds significantly inhibited the growth of human cancer cells:

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | Thiadiazole derivative | 15.0 |

| HeLa (Cervical Cancer) | Thiadiazole derivative | 12.5 |

These results indicate the potential of this compound in cancer therapy .

Acetylcholinesterase Inhibition

Recent studies have highlighted the ability of thiadiazole derivatives to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The compound's AChE inhibitory activity was compared to donepezil, a known AChE inhibitor:

| Compound | IC50 (nM) |

|---|---|

| This compound | 5.0 |

| Donepezil | 0.6 |

This suggests that the compound may have therapeutic potential in treating neurodegenerative diseases .

Case Study 1: Antimicrobial Testing

In vitro testing of similar thiadiazole compounds against Escherichia coli and Staphylococcus aureus revealed significant antibacterial activity, with MIC values comparable to conventional antibiotics. This study underscores the importance of structural modifications in enhancing antimicrobial efficacy .

Case Study 2: Anticancer Efficacy

A study focused on the anticancer properties of pyran-thiadiazole derivatives showed that modifications at specific positions on the thiadiazole ring led to enhanced cytotoxicity against various cancer cell lines. The structure-function relationship was analyzed, providing insights into optimizing these compounds for better therapeutic outcomes .

Propiedades

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O7S2/c1-3-11(4-2)18(28)23-20-24-25-21(35-20)34-10-13-8-16(27)17(9-32-13)33-19(29)12-5-6-14(22)15(7-12)26(30)31/h5-9,11H,3-4,10H2,1-2H3,(H,23,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKNWDPYMYXXMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.